molecular formula C17H12F4N4O2 B13365735 1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365735
M. Wt: 380.30 g/mol
InChI Key: YGQROUWYZUFILB-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy and difluorophenyl groups, contributing to its distinct properties.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent substitution reactions to introduce the difluoromethoxy and difluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity, leading to the desired biological effects. The difluoromethoxy and difluorophenyl groups contribute to the compound’s ability to interact with these targets, enhancing its potency and selectivity.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-(Difluoromethoxy)phenyl)-2-(3,5-difluorophenyl)ethane-1,2-dione: This compound shares similar structural features but differs in its chemical properties and applications.

    3,4-Difluorophenylboronic acid: Another compound with difluorophenyl groups, used in different chemical reactions and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it valuable for various research and industrial purposes.

Properties

Molecular Formula

C17H12F4N4O2

Molecular Weight

380.30 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12F4N4O2/c1-9-22-15(16(26)23-10-2-7-13(18)14(19)8-10)24-25(9)11-3-5-12(6-4-11)27-17(20)21/h2-8,17H,1H3,(H,23,26)

InChI Key

YGQROUWYZUFILB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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